An In-Depth Technical Guide to N,N'-Ethane-1,2-diylbis(N-methylformamide): Properties, Synthesis, and Applications
An In-Depth Technical Guide to N,N'-Ethane-1,2-diylbis(N-methylformamide): Properties, Synthesis, and Applications
Introduction: Unveiling a Niche Bis-Amide for Advanced Applications
In the vast landscape of chemical compounds, N,N'-Ethane-1,2-diylbis(N-methylformamide) emerges as a molecule of significant interest for researchers, scientists, and drug development professionals. This symmetrical bis-amide, featuring a central ethylenediamine bridge flanked by two N-methylformamide moieties, presents a unique combination of properties derived from its constituent parts. While direct literature on this specific compound is sparse, a comprehensive understanding of its characteristics can be extrapolated from well-documented data on N-methylformamide (NMF), the ethylenediamine linker, and analogous bis-amide structures. This guide provides a scientifically-grounded projection of its properties, a plausible synthetic route, and potential applications, offering a valuable resource for its exploration in research and development.
The core structure combines the high polarity and hydrogen bond accepting capabilities of the N-methylformamide groups with the conformational flexibility and chelating potential of the ethylenediamine backbone. This unique architecture suggests its utility as a high-boiling point polar aprotic solvent, a specialized ligand in coordination chemistry, or a versatile building block in the synthesis of more complex molecules.
Predicted Physicochemical and Spectroscopic Properties
The physical and chemical properties of N,N'-Ethane-1,2-diylbis(N-methylformamide) are anticipated to be a composite of its N-methylformamide and ethylenediamine components. The presence of two polar amide groups is expected to result in a high boiling point and significant water solubility.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C6H12N2O2 | Based on chemical structure |
| Molecular Weight | 144.17 g/mol | Based on chemical structure |
| Appearance | Colorless to light yellow, viscous liquid | Analogy with N-methylformamide and other bis-amides.[1] |
| Boiling Point | > 250 °C | Significantly higher than N-methylformamide (182.6 °C) due to increased molecular weight and potential for intermolecular interactions.[2] Bis-amides generally have high boiling points.[3] |
| Melting Point | < 25 °C | Likely a liquid at room temperature, similar to N-methylformamide, though the larger structure may raise the melting point slightly. |
| Solubility | Miscible with water and polar organic solvents (e.g., ethanol, DMSO). Limited solubility in nonpolar solvents (e.g., hexanes). | The two polar amide groups will dominate the solubility profile, similar to N,N-dimethylformamide.[1] |
| Density | ~1.05-1.10 g/mL | Expected to be slightly denser than N-methylformamide (1.011 g/mL).[2] |
Spectroscopic Profile: A Predictive Analysis
A detailed spectroscopic analysis is crucial for the identification and characterization of N,N'-Ethane-1,2-diylbis(N-methylformamide). The following predictions are based on the known spectral data of its constituent fragments and related molecules.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the hindered rotation around the amide C-N bond, the NMR spectra may show broadened signals or even distinct sets of signals for the two rotamers at room temperature.[4]
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
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δ ~8.0 ppm (s, 2H): Protons of the formyl group (-CHO).
-
δ ~3.4-3.6 ppm (m, 4H): Methylene protons of the ethylenediamine bridge (-CH₂-CH₂-).
-
δ ~2.9 ppm (s, 6H): Protons of the N-methyl groups (-N-CH₃).
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
-
δ ~163 ppm: Carbonyl carbon of the formamide group (C=O).
-
δ ~45-50 ppm: Methylene carbons of the ethylenediamine bridge (-CH₂-CH₂-).
-
δ ~30-35 ppm: Carbon of the N-methyl groups (-N-CH₃).
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic vibrations of the tertiary amide group.
Predicted Key IR Absorptions (neat, cm⁻¹):
-
~1670-1650 cm⁻¹ (strong): C=O stretching vibration of the tertiary amide (Amide I band). The absence of an N-H bond means there will be no Amide II band.[5][6]
-
~2940-2880 cm⁻¹ (medium): C-H stretching vibrations of the methyl and methylene groups.
-
~1400-1450 cm⁻¹ (medium): C-H bending vibrations.
Synthesis Methodology: A Plausible Synthetic Route
A logical and efficient method for the synthesis of N,N'-Ethane-1,2-diylbis(N-methylformamide) would involve the formylation of N,N'-dimethylethylenediamine. This approach leverages commercially available starting materials.
Diagram 1: Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for N,N'-Ethane-1,2-diylbis(N-methylformamide).
Detailed Experimental Protocol: Synthesis via Formylation
Objective: To synthesize N,N'-Ethane-1,2-diylbis(N-methylformamide) from N,N'-dimethylethylenediamine and ethyl formate.
Materials:
-
N,N'-Dimethylethylenediamine (1.0 eq)
-
Ethyl formate (2.2 eq)
-
Anhydrous ethanol (as solvent, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Rotary evaporator
-
Apparatus for distillation under reduced pressure
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N'-dimethylethylenediamine (1.0 equivalent).
-
Addition of Reagent: Add ethyl formate (2.2 equivalents) to the flask. While the reaction can be run neat, anhydrous ethanol can be used as a solvent to facilitate mixing.
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is expected to proceed over several hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess ethyl formate and any ethanol by rotary evaporation.
-
Purification: The resulting crude product can be purified by distillation under reduced pressure to yield the pure N,N'-Ethane-1,2-diylbis(N-methylformamide).
Causality behind Experimental Choices:
-
Excess Ethyl Formate: A slight excess of the formylating agent is used to ensure the complete diformylation of the diamine.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the formylation reaction to proceed at a reasonable rate.
-
Distillation under Reduced Pressure: Due to the predicted high boiling point of the product, purification by distillation at atmospheric pressure may lead to decomposition. Distillation under reduced pressure allows for the purification at a lower temperature.
Potential Applications in Research and Drug Development
The unique structural features of N,N'-Ethane-1,2-diylbis(N-methylformamide) suggest several potential applications for researchers and drug development professionals.
Diagram 2: Potential Application Areas
Sources
- 1. Physical and chemical properties of amides-Kerui Chemicals [keruichemical.com.cn]
- 2. pubs.aip.org [pubs.aip.org]
- 3. 15.15 Physical Properties of Amides | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 5. pubs.aip.org [pubs.aip.org]
- 6. osti.gov [osti.gov]
